molecular formula C8H5BrF3N3 B2454424 7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine CAS No. 1989659-65-5

7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine

Cat. No.: B2454424
CAS No.: 1989659-65-5
M. Wt: 280.048
InChI Key: AGBHYKWVDNCYPS-UHFFFAOYSA-N
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Description

7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a unique structure combining a bromine atom, a methyl group, and a trifluoromethyl group attached to an imidazo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine typically involves multi-step procedures. One common method includes the following steps:

    Formation of the imidazo[4,5-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Bromination: The bromine atom is introduced using brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst or under photochemical conditions.

    Methylation: The methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions with boronic acids would produce biaryl compounds.

Scientific Research Applications

7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its unique structural features and pharmacological properties.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine: Similar structure but different positioning of the imidazo ring.

    7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-d]pyridine: Another positional isomer with different electronic properties.

    7-chloro-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine: Chlorine atom instead of bromine, affecting reactivity and biological activity.

Uniqueness

7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine is unique due to the specific combination of substituents and the positioning of the imidazo[4,5-c]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-bromo-1-methyl-2-(trifluoromethyl)imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3N3/c1-15-6-4(9)2-13-3-5(6)14-7(15)8(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBHYKWVDNCYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=NC=C2N=C1C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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